methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate
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Overview
Description
Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate is a complex organic compound with a unique structure that includes a phthalimide moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as lithium chloride (LiCl) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile: This compound shares the phthalimide moiety but differs in the benzoate ester group.
Methyl 2-fluoro-4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate: Similar in structure but contains a fluorine atom and different substituents on the benzoate ester.
Uniqueness
Methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-13(2)18(24-20(26)16-7-5-6-8-17(16)21(24)27)19(25)23-15-11-9-14(10-12-15)22(28)29-3/h5-13,18H,4H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMGSGBQTHLRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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